molecular formula C4H4ClN5O3 B7725936 4-chloro-3-nitro-1H-pyrazole-5-carbohydrazide

4-chloro-3-nitro-1H-pyrazole-5-carbohydrazide

Cat. No.: B7725936
M. Wt: 205.56 g/mol
InChI Key: CBXSYLDEWJXSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-nitro-1H-pyrazole-5-carbohydrazide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of 4-chloro-3-nitro-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method starts with the nitration of 3-methylpyrazole to obtain 3-methyl-4-nitro-1H-pyrazole. This intermediate is then chlorinated using a suitable chlorinating agent like copper(II) chloride to yield 4-chloro-3-nitro-1H-pyrazole . The final step involves the reaction of this intermediate with carbohydrazide under controlled conditions to produce the target compound .

Chemical Reactions Analysis

4-chloro-3-nitro-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

4-chloro-3-nitro-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity, influencing its binding to biological targets and pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating enzymatic activities and cellular processes .

Comparison with Similar Compounds

4-chloro-3-nitro-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds such as:

Each of these compounds has unique properties and applications, highlighting the versatility and importance of pyrazole derivatives in scientific research and industrial applications.

Properties

IUPAC Name

4-chloro-3-nitro-1H-pyrazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN5O3/c5-1-2(4(11)7-6)8-9-3(1)10(12)13/h6H2,(H,7,11)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXSYLDEWJXSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1[N+](=O)[O-])C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=C(NN=C1[N+](=O)[O-])C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.